molecular formula C48H82O41 B1674603 gamma-Cyclodextrin CAS No. 17465-86-0

gamma-Cyclodextrin

Cat. No.: B1674603
CAS No.: 17465-86-0
M. Wt: 1315.1 g/mol
InChI Key: SPKUKQHKKVTYOE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gamma-Cyclodextrin (γ-CD) is a cyclic α-1,4-glucan derived from glucose, consisting of eight glucose units . Its primary targets are various hydrophobic guest molecules . The steric arrangement of glucose units in the γ-CD molecule results in a hollow truncated cone shape with a hydrophilic outside surface and a hydrophobic internal cavity . This unique structure enables γ-CD to form inclusion complexes with these guest molecules .

Mode of Action

The interaction of γ-CD with its targets involves the formation of inclusion complexes. The hydrophobic internal cavity of γ-CD encapsulates the hydrophobic guest molecules . In the case of steroidal neuromuscular blocking drugs like rocuronium and vecuronium, γ-CD forms very tight water-soluble complexes at a 1:1 ratio . This interaction creates a concentration gradient favoring the movement of the drug from the neuromuscular junction into the plasma, quickly reversing the drug-induced neuromuscular blockade .

Biochemical Pathways

The primary biochemical pathway affected by γ-CD is the enzymatic reaction involving cyclodextrin glycosyltransferase (CGTase). The accumulation of γ-CD during this reaction inhibits its own synthesis and favors the formation of other cyclodextrins . The extraction of γ-cd with a solvent-complexing agent can reduce its concentration in the water solution and consequently decrease product inhibition .

Pharmacokinetics

The ADME properties of γ-CD contribute to its bioavailability. γ-CD has a larger internal cavity, higher water solubility, and more bioavailability compared to α- and β-cyclodextrins . This makes γ-CD well-suited to accommodate larger biomolecules and other guests . It is well soluble in water and dimethyl sulfoxide, but poorly soluble in methanol .

Result of Action

The molecular and cellular effects of γ-CD’s action primarily involve the improved solubility, stability, and bioavailability of the guest molecules . The encapsulation into the γ-CD cavity confers these improved properties to the guest . For instance, in the case of steroidal neuromuscular blocking drugs, γ-CD’s action quickly reverses the drug-induced neuromuscular blockade .

Action Environment

Environmental factors can influence the action, efficacy, and stability of γ-CD. For instance, during the enzymatic reaction, the extraction of γ-CD with a solvent-complexing agent can reduce its concentration in the water solution and consequently decrease product inhibition . This suggests that the presence and concentration of certain solvents in the environment can influence the action of γ-CD.

Biochemical Analysis

Biochemical Properties

Gamma-Cyclodextrin interacts with various enzymes, proteins, and other biomolecules. The cyclodextrin glucanotransferase (CGTase) secreted by Bacillus clarkii 7364, an alkalophilic bacterium, converts pre-gelatinized potato starch into cyclodextrins, with the majority being this compound .

Cellular Effects

Its ability to form inclusion complexes with various hydrophobic guest molecules can lead to changes in the chemical and physical properties of these molecules, potentially influencing cell function .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with CGTase. This enzyme catalyzes the conversion of starch into cyclodextrins, with this compound being the predominant product . The enzyme’s interaction with this compound is likely to involve binding interactions and possibly changes in gene expression .

Temporal Effects in Laboratory Settings

Its production from starch by CGTase suggests that it may be stable under the conditions used for this enzymatic reaction .

Metabolic Pathways

This compound is involved in the metabolic pathway catalyzed by CGTase, which converts starch into cyclodextrins . It may interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Its hydrophilic outside surface and hydrophobic internal cavity suggest that it could interact with various transporters or binding proteins .

Subcellular Localization

Its biochemical properties suggest that it could be directed to specific compartments or organelles based on its interactions with other biomolecules .

Properties

IUPAC Name

5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKUKQHKKVTYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O41
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1315.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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